molecular formula C22H26N2O3S B3012723 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide CAS No. 1005301-79-0

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide

Cat. No. B3012723
CAS RN: 1005301-79-0
M. Wt: 398.52
InChI Key: RZNBHSBWQWRKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases, including cancer and autoimmune disorders. QNZ has shown promising results in preclinical studies, making it a potential candidate for further research.

Scientific Research Applications

Neuroinflammatory Disease Treatment

This compound has been identified as a potential inhibitor of the NLRP3 inflammasome . The NLRP3 inflammasome is implicated in various neurodegenerative diseases, and its inhibition could be a therapeutic strategy for conditions like Parkinson’s disease, Alzheimer’s disease, and Multiple sclerosis . By preventing the activation of microglia cells that produce proinflammatory factors, this compound could help in reducing neuroinflammation and neuronal cell death .

Organic Synthesis Catalyst

N-(Phenylsulfonyl)benzenesulfonamide (NPBSA): , a related compound, has been used as an organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . These imidazoles have pharmaceutical activities such as anti-allergic, anti-inflammatory, and anti-tumor properties . The use of NPBSA as a catalyst is noted for its mildness, efficiency, and environmental friendliness .

Antiviral Applications

Research has been conducted on the design and synthesis of new materials with significant antiviral applications towards COVID-19 using a similar compound . The compound’s structural flexibility allows for the creation of spirooxindole-based phenylsulfones, which could be used in the fight against viral infections .

Anti-Inflammatory Drug Development

Due to its role in inhibiting the NLRP3 inflammasome, this compound could be developed into anti-inflammatory drugs. The NLRP3 inflammasome is known to mediate the secretion of inflammatory mediators, and its inhibition could lead to the development of drugs that can treat chronic inflammatory diseases .

Neuroprotective Agent

The compound’s ability to modulate neuroinflammation makes it a candidate for neuroprotective agents. By reducing the production of neurotoxic mediators such as nitric oxide (NO) and reactive oxygen species (ROS), it could protect neuronal cells from damage and death .

Pharmacological Probe for Inflammasome Study

As a potent NLRP3 inflammasome inhibitor, this compound can serve as a valuable pharmacological probe. It can be used in research to understand the inflammasome’s role in various diseases and to screen for other potential therapeutic agents .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(18-8-3-1-4-9-18)23-19-14-13-17-10-7-15-24(21(17)16-19)28(26,27)20-11-5-2-6-12-20/h2,5-6,11-14,16,18H,1,3-4,7-10,15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBHSBWQWRKKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide

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